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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and biological properties of

Rivulariapeptolide 1155, a potent serine protease inhibitor isolated from the marine

cyanobacterium Rivularia sp. This guide is intended to serve as a technical resource, detailing

its structural characteristics, biological activity, and the methodologies employed for its isolation

and characterization.

Chemical Properties

Rivulariapeptolide 1155 is a cyclic depsipeptide, a class of natural products characterized by a

ring structure containing both peptide and ester bonds. Its complex structure contributes to its

significant biological activity.

hvsicochemical

Property Value Reference
Molecular Formula Cs9Hs1NoO15 [1][2][3]
Molecular Weight 1156.33 g/mol [1]

Monoisotopic Mass (Neutral) 1155.585213 Da

[2]

Monoisotopic Mass ([M+H]*) 1156.592489 Da

[2]

Appearance Colorless, amorphous solid

[4]
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Structural Information

The planar structure of Rivulariapeptolide 1155 was elucidated through a combination of
advanced spectroscopic techniques, including 1D/2D Nuclear Magnetic Resonance (NMR) and
high-resolution tandem mass spectrometry (MS/MS).[4][5] The IUPAC name for
Rivulariapeptolide 1155 is [(2R,3S)-4-[[(2R,5R,8R,11S,12S,157,18S,21R)-2-benzyl-15-
ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-
propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-ylJamino]-3-[(1-
butanoylpyrrolidine-2-carbonyl)amino]-4-oxobutan-2-yl] 1-butanoylpyrrolidine-2-carboxylate.[2]

Biological Activity

Rivulariapeptolide 1155 is a potent inhibitor of several serine proteases, demonstrating
nanomolar efficacy. Its inhibitory activity is crucial for its potential therapeutic applications.

In Vitro Inhibitory Potency (ICso)

Target Protease ICs0 (NM)
Chymotrypsin 41.84
Elastase 4.94
Proteinase K 56.54

Data presented as the mean of three independent experiments.[1]

Experimental Protocols

The following sections detail the methodologies used for the discovery, isolation, and
characterization of Rivulariapeptolide 1155.

Discovery and Identification Workflow: Native
Metabolomics

Rivulariapeptolide 1155 was identified as a chymotrypsin binder from a crude extract of a
marine cyanobacteria community using a native metabolomics approach.[5] This technique
allows for the screening of complex mixtures for bioactive compounds in their native state.
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Figure 1. Native Metabolomics Workflow for Inhibitor Discovery
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Figure 1. Native Metabolomics Workflow for Inhibitor Discovery

Protocol:

¢ A crude extract from the cyanobacterium is separated using micro-flow Ultra-High-
Performance Liquid Chromatography (p-flow UHPLC).[5]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15576605?utm_src=pdf-body-img
https://www.researchgate.net/publication/362560875_Native_metabolomics_identifies_the_rivulariapeptolide_family_of_protease_inhibitors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e The pH of the eluent is adjusted post-column with ammonium acetate to maintain native-like
conditions for the protein.[5]

e The target protein, in this case, chymotrypsin, is infused into the system.[5]

e The resulting protein-ligand complexes are detected by native electrospray ionization mass
spectrometry (ESI-MS).[5]

e A parallel metabolomics run is performed using UHPLC-MS/MS without the infusion of the
protein to obtain fragmentation data for the metabolites.[5]

e The data from both runs are correlated to identify the compounds that bind to the target
protein.[5]

Isolation and Purification

Following its identification, Rivulariapeptolide 1155 was isolated and purified for structural
elucidation and further biological assays.

Figure 2. Isolation and Purification Workflow
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Figure 2. Isolation and Purification Workflow

Protocol:

e The crude extract was first fractionated using preparative High-Performance Liquid
Chromatography (HPLC).[4]

e Fractions containing the target compound were identified based on their mass-to-charge
ratio (m/z) and retention time from the native metabolomics screen.[4]

» Further purification was achieved through semi-preparative HPLC to yield the pure
compound.[4]

Structural Elucidation

The chemical structure of Rivulariapeptolide 1155 was determined using a combination of
mass spectrometry and NMR spectroscopy.

Mass Spectrometry:

 Instrumentation: High-resolution tandem mass spectrometry (MS/MS) was used to determine
the molecular formula and to obtain fragmentation patterns for structural insights.[4][5]

e Analysis: The software tools SIRIUS and ZODIAC were employed to determine the
molecular formula from the exact mass.[4] CANOPUS was used for the classification of the
MS/MS spectrum, which indicated a 'cyclic depsipeptide’ structure.[4] The MS/MS spectra for
Rivulariapeptolide 1155 are available in the GNPS library under the accession ID
CCMSLIB00005723986.[4]

NMR Spectroscopy:

o Experiments: A suite of 1D and 2D NMR experiments, including *H, 3C, COSY, HSQC, and
HMBC, were conducted to establish the planar structure and stereochemistry of the
molecule.[4][5]
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o Data Deposition: Raw NMR data for Rivulariapeptolide 1155 and related compounds have
been deposited to Zenodo.[4]

Serine Protease Inhibition Assay

The inhibitory activity of Rivulariapeptolide 1155 against chymotrypsin, elastase, and
proteinase K was quantified through biochemical assays.

General Protocol:

e The purified compound was pre-incubated with the respective serine protease for 40
minutes.[6]

» A specific chromogenic or fluorogenic substrate for each enzyme was added to the reaction
mixture.

e The rate of substrate hydrolysis was monitored spectrophotometrically or fluorometrically.

e The concentration of Rivulariapeptolide 1155 required to inhibit 50% of the enzyme activity
(ICs0) was calculated by fitting the data to a dose-response curve.

Mechanism of Action: Serine Protease Inhibition

Rivulariapeptolide 1155 functions as a competitive inhibitor of serine proteases. It is proposed

to bind to the active site of these enzymes, preventing the binding and subsequent cleavage of
their natural substrates. Induced-fit docking studies of the related Rivulariapeptolide 1185 with

chymotrypsin suggest that these peptides occupy the enzyme's binding pocket.
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Figure 3. Proposed Mechanism of Serine Protease Inhibition
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Figure 3. Proposed Mechanism of Serine Protease Inhibition

Conclusion

Rivulariapeptolide 1155 is a structurally complex and biologically active natural product with
significant potential for further investigation in drug discovery and development. Its potent and
selective inhibition of serine proteases makes it a compelling lead compound for therapeutic
applications where modulation of these enzymes is desired. The innovative native
metabolomics approach used for its discovery highlights a powerful strategy for identifying
novel bioactive molecules from complex natural sources. This technical guide provides a
foundational resource for researchers aiming to explore the chemical and biological landscape
of Rivulariapeptolide 1155 and related compounds.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15576605?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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